Ethyl 2-bromopropionate-d3

Quantitative Bioanalysis LC-MS/MS Stable Isotope Labeling

Ethyl 2-bromopropionate-d3 (CAS: 1398066-14-2; Synonyms: 2-Bromopropionic Acid Ethyl Ester-d3) is a deuterium-labeled analog of Ethyl 2-bromopropionate, wherein three hydrogen atoms are replaced by deuterium atoms. This stable isotope-labeled compound is characterized by the molecular formula C5H6D3BrO2 and a molecular weight of 184.05 g/mol.

Molecular Formula C5H9BrO2
Molecular Weight 184.05 g/mol
Cat. No. B15141156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromopropionate-d3
Molecular FormulaC5H9BrO2
Molecular Weight184.05 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)Br
InChIInChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/i2D3
InChIKeyARFLASKVLJTEJD-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-bromopropionate-d3: Deuterated Stable Isotope for Quantitative LC-MS/MS and NMR Analysis


Ethyl 2-bromopropionate-d3 (CAS: 1398066-14-2; Synonyms: 2-Bromopropionic Acid Ethyl Ester-d3) is a deuterium-labeled analog of Ethyl 2-bromopropionate, wherein three hydrogen atoms are replaced by deuterium atoms . This stable isotope-labeled compound is characterized by the molecular formula C5H6D3BrO2 and a molecular weight of 184.05 g/mol . The compound is primarily employed as an internal standard in quantitative analytical workflows, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, where it serves as a non-radioactive tracer for the accurate quantitation of its unlabeled counterpart, Ethyl 2-bromopropionate [1].

Why Unlabeled Ethyl 2-bromopropionate Cannot Substitute for Ethyl 2-bromopropionate-d3 in Quantitative Bioanalysis


In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, ionization variability, and sample loss, ensuring analytical accuracy and precision [1]. While Ethyl 2-bromopropionate-d3 is chemically nearly identical to its unlabeled analog, the substitution of three hydrogen atoms with deuterium creates a +3 Da mass shift, allowing the mass spectrometer to distinguish it from the analyte of interest, Ethyl 2-bromopropionate (molecular weight 181.03 g/mol) . Simply using an unlabeled, structurally similar compound as an internal standard introduces significant risk of co-elution without mass differentiation, leading to ion suppression or enhancement that cannot be adequately corrected for, thereby compromising the reliability of quantitative data and the defensibility of analytical results [2].

Quantitative Differentiation of Ethyl 2-bromopropionate-d3 from Unlabeled Ethyl 2-bromopropionate in Analytical Applications


Molecular Weight and Mass Spectrometric Differentiation for Quantitative LC-MS/MS

The primary, quantifiable differentiation between Ethyl 2-bromopropionate-d3 and its unlabeled analog is the +3 Da mass shift introduced by the substitution of three hydrogen atoms with deuterium . This isotopic labeling enables a mass spectrometer to selectively monitor the target analyte (Ethyl 2-bromopropionate, m/z 181.03 for [M+H]+) and its internal standard (Ethyl 2-bromopropionate-d3, m/z 184.05 for [M+H]+) via distinct precursor-to-product ion transitions, a prerequisite for accurate and precise quantitation .

Quantitative Bioanalysis LC-MS/MS Stable Isotope Labeling

NMR Spectral Simplification via Deuterium Substitution

In 1H-NMR spectroscopy, the presence of deuterium atoms in Ethyl 2-bromopropionate-d3 leads to the complete absence of proton signals from the labeled position, resulting in a simplified spectrum compared to the unlabeled Ethyl 2-bromopropionate . This spectral simplification, which is directly observable and quantifiable by comparing the number of proton environments, aids in the unambiguous assignment of signals in complex mixtures or for the parent compound.

NMR Spectroscopy Metabolomics Structural Elucidation

Application as a Quantitative Tracer in Metabolic and Pharmacokinetic Studies

Ethyl 2-bromopropionate-d3 can be employed as a tracer for the parent compound, Ethyl 2-bromopropionate, in drug metabolism and pharmacokinetic (DMPK) studies . While the deuterium kinetic isotope effect (DKIE) may subtly alter metabolic rates [1], the primary utility lies in its ability to track the unlabeled molecule's distribution and biotransformation without introducing radioactivity, a significant advantage over 14C or 3H labeled tracers in terms of safety and disposal logistics [2].

Pharmacokinetics Drug Metabolism ADME

Validated Applications of Ethyl 2-bromopropionate-d3 in Pharmaceutical and Chemical R&D


Quantitative Bioanalysis of Ethyl 2-bromopropionate in Biological Matrices

Ethyl 2-bromopropionate-d3 is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Ethyl 2-bromopropionate in plasma, urine, or tissue homogenates using LC-MS/MS. This application is critical in preclinical pharmacokinetic and toxicokinetic studies, where the +3 Da mass shift ensures the analyte and internal standard are resolved by the mass spectrometer, effectively correcting for matrix effects and sample preparation variability . The resulting high-quality quantitative data are essential for regulatory submissions.

Reaction Monitoring and Mechanistic Studies in Organic Synthesis

In synthetic chemistry, this deuterated compound can be used to monitor the fate of ethyl 2-bromopropionate-derived intermediates. By adding a known quantity of Ethyl 2-bromopropionate-d3 to a reaction mixture and analyzing aliquots by GC-MS or LC-MS, researchers can accurately determine the yield and conversion rate of the unlabeled ethyl 2-bromopropionate or its products, distinguishing them from background signals. This application leverages the compound's use as an internal standard for precise quantitation .

Metabolic Profiling and Structural Elucidation via NMR

The compound is a valuable tool for NMR-based metabolomics and structural biology. The selective deuteration at the methyl group results in a simplified 1H-NMR spectrum by eliminating the signal from that specific proton environment. This simplification can be exploited to track the metabolic products of the unlabeled parent compound in complex biological extracts without interference from the tracer's own proton signals, facilitating cleaner spectral interpretation and unambiguous metabolite identification .

Investigating Deuterium Kinetic Isotope Effects (DKIE) on Reaction Mechanisms

Researchers investigating the mechanism of reactions involving ethyl 2-bromopropionate (e.g., nucleophilic substitutions or eliminations) can use this deuterated analog to probe the rate-determining step. By comparing the reaction rate of Ethyl 2-bromopropionate-d3 to that of the unlabeled compound under identical conditions, the presence and magnitude of a kinetic isotope effect (kH/kD) can be quantified. This class-level application provides direct experimental evidence for the mechanism, as deuteration has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs [1].

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